(+)-Isonitramine
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Overview
Description
Isonitramine is a azaspiro compound that is 2-azaspiro[5.5]undecane carrying a hydroxy substituent at position 7 (the 6R,7R-diastereomer). A synthetic Nitraria alkaloid. It has a role as a hypoglycemic agent. It is an azaspiro compound and a secondary alcohol.
Scientific Research Applications
Synthesis and Structural Analysis
- (+)-Isonitramine has been synthesized through an efficient enantioselective method, achieving high yield and enantiomeric excess. This process involves key steps like phase-transfer catalytic alkylation and Dieckmann condensation (Park et al., 2012).
- The spatial structures of isonitramine and its isomer nitramine have been established through x-ray structural analysis. These alkaloids are conformers, differing in the configuration of the C(7) asymmetric center (Tashkhodzhaev, 2004).
- Enantiospecific synthesis of (+) and (−) isonitramine from a common chiral intermediate has been achieved, demonstrating the versatility in synthesizing these compounds (Quirion et al., 1988).
Potential Medical Applications
- Isonitramine exhibits significant inhibitory effects on α-glucosidases and has shown promise in alleviating postprandial hyperglycemia and protecting pancreatic damages in vivo, suggesting potential as a diabetes mellitus treatment candidate (Kwon et al., 2017).
Chemical Properties and Quantum-Chemical Studies
- Quantum-chemical calculations have been used to find preferential conformations for isonitramine, correlating these results with its spectral characteristics and chemical properties (Ashirmatova & Ibragimov, 1996).
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(6R,11R)-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
POCJOGNVFHPZNS-NXEZZACHSA-N |
Isomeric SMILES |
C1CC[C@]2(CCCNC2)[C@@H](C1)O |
Canonical SMILES |
C1CCC2(CCCNC2)C(C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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